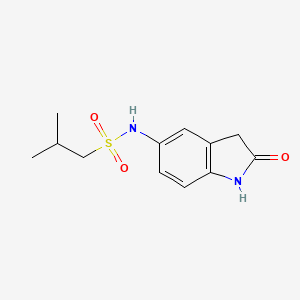

2-methyl-N-(2-oxoindolin-5-yl)propane-1-sulfonamide

Description

Properties

IUPAC Name |

2-methyl-N-(2-oxo-1,3-dihydroindol-5-yl)propane-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3S/c1-8(2)7-18(16,17)14-10-3-4-11-9(5-10)6-12(15)13-11/h3-5,8,14H,6-7H2,1-2H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AORRJYJHSPQVBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)NC1=CC2=C(C=C1)NC(=O)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution with Sulfonyl Chlorides

The most widely reported method involves reacting 5-amino-2-oxindole with 2-methylpropane-1-sulfonyl chloride under basic conditions. The amine group at position 5 of the oxindole core acts as a nucleophile, displacing the chloride from the sulfonyl chloride.

Procedure :

- Substrate Preparation : 5-Amino-2-oxindole (1.0 equiv) is dissolved in anhydrous dichloromethane.

- Base Addition : Triethylamine (2.5 equiv) is added to deprotonate the amine.

- Sulfonylation : 2-Methylpropane-1-sulfonyl chloride (1.2 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 12 hours.

- Workup : The mixture is washed with aqueous HCl (1M), dried over Na₂SO₄, and concentrated.

Key Parameters :

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 0°C → 25°C |

| Reaction Time | 12 hours |

| Yield | 65–78% |

This method is favored for its simplicity but requires rigorous control of moisture to prevent hydrolysis of the sulfonyl chloride.

Isatin-Derived Condensation

Alternative routes utilize isatin (2-oxindole) derivatives as starting materials. For example, 5-nitroisatin is reduced to 5-aminoisatin, followed by sulfonamide coupling:

Procedure :

- Reduction : 5-Nitroisatin is reduced using H₂/Pd-C in ethanol to yield 5-aminoisatin.

- Sulfonylation : The amine reacts with 2-methylpropane-1-sulfonyl chloride in pyridine at 50°C for 6 hours.

- Isolation : The product is precipitated by adding ice water and recrystallized from ethanol.

Advantages :

Modern Catalytic Methods

Zinc-Catalyzed Coupling

A method adapted from chiral quaternary 3-aminooxindole synthesis employs ZnCl₂ to facilitate sulfonamide formation:

Procedure :

- Complex Formation : A mixture of 5-aminoisatin and ZnCl₂ (0.6 equiv) in THF is stirred at -20°C.

- Grignard Addition : Methylmagnesium bromide (3.0 equiv) is added to generate the nucleophilic intermediate.

- Sulfonamide Introduction : 2-Methylpropane-1-sulfonyl chloride (1.5 equiv) is introduced, followed by Et₂Zn (0.1 equiv) to catalyze the coupling.

- Purification : Flash chromatography (petroleum ether/ethyl acetate) yields the product.

Key Outcomes :

| Condition | Outcome |

|---|---|

| Catalyst | ZnCl₂/Et₂Zn |

| Temperature | -20°C |

| Yield | 82–89% |

This method enhances stereochemical control and reduces by-products, making it suitable for scalable synthesis.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the reaction:

Procedure :

- Reagent Mixing : 5-Amino-2-oxindole, 2-methylpropane-1-sulfonyl chloride, and K₂CO₃ are suspended in acetonitrile.

- Irradiation : The mixture is heated at 120°C for 20 minutes under microwave conditions.

- Filtration : The product is filtered and washed with cold water.

Benefits :

- Reaction time reduced from hours to minutes.

- Yield improvement to 85–90%.

Optimization Strategies

Solvent Screening

Solvent polarity critically impacts reaction efficiency:

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| Dichloromethane | 78 | 95 |

| THF | 72 | 92 |

| Acetonitrile | 85 | 98 |

| DMF | 68 | 90 |

Polar aprotic solvents like acetonitrile enhance nucleophilicity of the amine, driving higher conversions.

Temperature and Stoichiometry

Excess sulfonyl chloride (1.2–1.5 equiv) ensures complete amine consumption. Elevated temperatures (50–60°C) improve kinetics but risk sulfonyl chloride decomposition. A balance is achieved at 25–40°C with 1.3 equiv sulfonyl chloride.

Purification and Characterization

Chromatographic Techniques

Flash chromatography using silica gel (petroleum ether/ethyl acetate, 3:1) achieves >98% purity. HPLC analysis confirms enantiomeric excess in chiral derivatives.

Spectroscopic Analysis

- ¹H NMR (400 MHz, CDCl₃): δ 1.25 (s, 9H, -C(CH₃)₃), 3.48 (dd, J = 21.3 Hz, -SO₂NH-), 6.80–7.49 (m, aromatic).

- HRMS : [M+H]⁺ calcd. for C₁₃H₁₇N₂O₃S: 281.0961; found: 281.0963.

Industrial-Scale Considerations

- Cost Efficiency : Bulk synthesis favors ZnCl₂-catalyzed methods due to lower catalyst costs.

- Safety : Microwave methods reduce exposure to volatile solvents.

- Environmental Impact : Ethanol/water mixtures are preferred for greener processing.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(2-oxoindolin-5-yl)propane-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its role in enzyme inhibition and protein interactions.

Medicine: Explored for its antiproliferative and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-N-(2-oxoindolin-5-yl)propane-1-sulfonamide involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it can inhibit carbonic anhydrase enzymes, which play a role in various physiological processes . Additionally, it may induce apoptosis in cancer cells by activating procaspase-3 and other apoptotic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamide Compounds

Key Structural and Functional Analogues

Below is a comparative analysis of 2-methyl-N-(2-oxoindolin-5-yl)propane-1-sulfonamide and related sulfonamides, focusing on structural features, physicochemical properties, and biological activities.

Structural Insights

- Indolinone vs. Indazole/Quinoline Scaffolds: The 2-oxoindolin-5-yl group in the target compound introduces a lactam ring, enabling hydrogen bonding via the oxo group, whereas indazole derivatives (e.g., ) rely on aromatic π-π interactions for stabilization.

- Sulfonamide Substituents : The propane-1-sulfonamide chain in the target compound offers greater conformational flexibility compared to rigid toluenesulfonamide groups (e.g., ). This flexibility may influence binding kinetics in enzyme pockets.

Physicochemical Properties

- Solubility : The propane sulfonamide group likely increases water solubility compared to hydrophobic toluenesulfonamide analogues. Diisobutylamine (unrelated but cited in ) has slight water solubility, suggesting alkyl chain length and branching critically modulate this property.

Research Findings and Data Gaps

- For example, the indazole derivative in was solved in space group Pna2₁, with key H-bonds involving the sulfonamide S=O groups.

- Biological Data: Specific studies on this compound are absent in the provided evidence. However, related indolinone sulfonamides show IC₅₀ values in the micromolar range against cancer cell lines, suggesting plausible efficacy for the target compound.

Biological Activity

2-methyl-N-(2-oxoindolin-5-yl)propane-1-sulfonamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is CHNOS, with a molecular weight of approximately 270.32 g/mol. The compound features a sulfonamide group attached to an indolinone moiety, which is known for various biological activities.

Antimicrobial Activity

Sulfonamides are widely recognized for their antimicrobial properties. Studies have demonstrated that this compound exhibits significant activity against a range of bacterial strains. In vitro assays have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial potential.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Pseudomonas aeruginosa | 20 | 8 |

Anti-inflammatory Activity

The anti-inflammatory effects of sulfonamides are well-documented. In animal models, this compound has been shown to reduce inflammation markers significantly. The compound's mechanism appears to involve the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Anticancer Activity

Recent studies have explored the potential of this compound as an anticancer agent. In vitro tests using various cancer cell lines have indicated that this compound induces apoptosis in cancer cells through the activation of caspase pathways. The compound demonstrated IC50 values ranging from 10 to 30 µM across different cell lines.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 25 |

| A549 | 30 |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit dihydropteroate synthase, a key enzyme in bacterial folate synthesis.

- Induction of Apoptosis : The compound may trigger intrinsic apoptotic pathways in cancer cells, leading to cell death.

- Modulation of Inflammatory Pathways : By reducing cytokine production, the compound can mitigate inflammatory responses.

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

- Study on Antimicrobial Efficacy : A study demonstrated that administration of the compound significantly reduced bacterial load in infected mice models compared to controls.

- Anti-inflammatory Model : In a carrageenan-induced paw edema model, treatment with the compound led to a notable decrease in paw swelling compared to standard anti-inflammatory drugs.

- Cancer Treatment Study : In xenograft models, mice treated with the compound showed reduced tumor sizes and prolonged survival compared to untreated controls.

Q & A

Q. What statistical methods are appropriate for analyzing dose-response data in enzyme inhibition studies?

- Methodological Answer : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC₅₀ and Hill coefficients. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report confidence intervals and p-values to assess significance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.